molecular formula C23H24FN5O2 B2353733 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide CAS No. 1421533-25-6

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide

Cat. No. B2353733
CAS RN: 1421533-25-6
M. Wt: 421.476
InChI Key: KBPPWHFATIWBRK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-arylpiperazines . It has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Histamine H4 Receptor Ligands

A study focused on the optimization of 2-aminopyrimidines, which are ligands of the histamine H4 receptor (H4R), identified a compound, 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, as potent in vitro. This compound, similar in structure to N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide, was active as an anti-inflammatory agent and had antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

PET Imaging Radioligand

In the field of positron emission tomography (PET) imaging, a study described the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa). This research utilized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to this compound, demonstrating its relevance in developing novel PET imaging agents (Dollé et al., 2008).

Peripheral Benzodiazepine Receptor Ligands

A study synthesized new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. The synthesized compounds, structurally related to this compound, were evaluated for their binding affinity and ability to modulate steroid biosynthesis in C6 glioma cells (Selleri et al., 2005).

Antibacterial and Antifungal Activities

A study on the synthesis and biological evaluation of pyrimidine incorporated Schiff base of isoniazid demonstrated significant antibacterial, antifungal, and antituberculosis activity. This study's focus on pyrimidine derivatives aligns with the structure of this compound, indicating its potential in antimicrobial applications (Soni & Patel, 2017).

properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c24-19-6-8-20(9-7-19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPPWHFATIWBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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